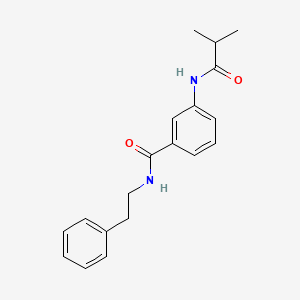![molecular formula C15H18N2O4S B5794437 4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5794437.png)
4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DIBS and is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DIBS is a sulfonamide derivative that has been synthesized using various methods.
作用機序
The mechanism of action of DIBS is not fully understood. However, studies have shown that DIBS can inhibit the activity of certain enzymes, including carbonic anhydrase and caspase-3. DIBS has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
DIBS has been shown to have various biochemical and physiological effects. In cancer cells, DIBS has been shown to induce apoptosis by activating the mitochondrial pathway. DIBS has also been shown to inhibit the activity of carbonic anhydrase, which is important for the regulation of pH in the body. In addition, DIBS has been shown to inhibit the activity of caspase-3, which is involved in the regulation of apoptosis.
実験室実験の利点と制限
One of the advantages of using DIBS in lab experiments is its high yield during synthesis. DIBS is also stable under normal laboratory conditions. However, one of the limitations of using DIBS is that its mechanism of action is not fully understood. In addition, DIBS may have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of DIBS. One potential direction is the development of DIBS as an anticancer agent. Further studies are needed to determine the efficacy of DIBS in vivo and to identify the optimal dosing regimen. Another potential direction is the study of DIBS as an anti-inflammatory agent. Studies are needed to determine the mechanism of action of DIBS in inflammation and to identify potential targets for drug development. Finally, the study of DIBS as a drug target is another potential direction. Studies are needed to identify the binding interactions between DIBS and its target proteins and to determine the pharmacokinetics and pharmacodynamics of DIBS in vivo.
Conclusion:
In conclusion, 4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of DIBS involves the reaction between 2,3-dimethoxybenzaldehyde and 4-aminobenzenesulfonamide in the presence of a catalyst. DIBS has been extensively studied for its potential as an anticancer and anti-inflammatory agent. The mechanism of action of DIBS is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and induce apoptosis in cancer cells. DIBS has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of DIBS involves the reaction between 2,3-dimethoxybenzaldehyde and 4-aminobenzenesulfonamide in the presence of a catalyst. The reaction results in the formation of 4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide. This method has been widely used to synthesize DIBS, and the yield is typically high.
科学的研究の応用
DIBS has been extensively used in scientific research due to its potential applications in various fields. In medicinal chemistry, DIBS has been studied for its potential as an anticancer agent. Studies have shown that DIBS can inhibit the growth of cancer cells by inducing apoptosis. DIBS has also been studied for its potential as an anti-inflammatory agent. In biochemistry, DIBS has been used to study the binding interactions between proteins and ligands. DIBS has also been used to study enzyme kinetics and inhibition. In pharmacology, DIBS has been studied for its potential as a drug target.
特性
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-20-14-5-3-4-11(15(14)21-2)10-17-12-6-8-13(9-7-12)22(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUWZCSLRWYYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794363.png)

![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)



![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5794410.png)

![methyl 4-(3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)benzoate](/img/structure/B5794432.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794449.png)
